4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 2-position and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and silylation reactions, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The silyl-protected hydroxyl group can be deprotected under acidic or fluoride ion conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or fluoride sources (e.g., tetrabutylammonium fluoride).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-((tert-Butyldimethylsilyl)oxy)-2-aminopyridine.
Substitution: Formation of 4-hydroxy-2-nitropyridine upon deprotection.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine involves its reactivity due to the presence of the nitro and silyl-protected hydroxyl groups. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the pyridine ring. The silyl group can be selectively removed to reveal the hydroxyl group, enabling further functionalization.
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar in having a TBDMS-protected hydroxyl group but differs in the aromatic ring structure.
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the TBDMS protection but has an aldehyde functional group instead of a nitro group.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is unique due to the combination of the nitro group and the silyl-protected hydroxyl group on a pyridine ring. This combination allows for specific reactivity and functionalization that is not possible with other similar compounds .
Properties
Molecular Formula |
C11H18N2O3Si |
---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-nitropyridin-4-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-9-6-7-12-10(8-9)13(14)15/h6-8H,1-5H3 |
InChI Key |
CCZIJPOYMWBCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.